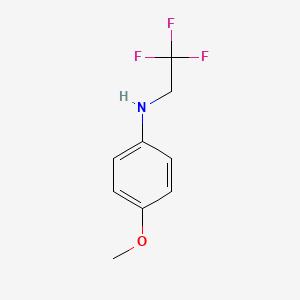

4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

IUPAC Name |

4-methoxy-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQJGUVEMQTBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651518 | |

| Record name | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62158-95-6 | |

| Record name | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methoxy-N-(2,2,2-trifluoroethyl)nitrobenzene

- Starting Material : 4-Methoxynitrobenzene.

- Trifluoroethylation : React with 2,2,2-trifluoroethyl iodide or bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) to introduce the trifluoroethyl group at the nitrogen.

- Conditions :

- Solvent: Toluene or DMF.

- Temperature: 80–100°C.

- Time: 12–24 hours.

Reduction to Aniline

- Catalytic Hydrogenation : Use Pd/C (10% Pd) under H₂ atmosphere in ethanol.

- Yield: ~85–90%.

- Purity: ≥95% (HPLC).

- Alternative Reductant : Hydrazine hydrate with Pd/C in ethanol, as demonstrated for analogous trifluoroethylanilines.

Direct N-Alkylation of 4-Methoxyaniline

This route employs alkylation of 4-methoxyaniline with a trifluoroethylating agent.

Reaction Conditions

- Alkylating Agent : 2,2,2-Trifluoroethyl triflate or bromide.

- Base : Triethylamine (TEA) or K₂CO₃ to deprotonate the amine.

- Solvent : Dichloromethane (DCM) or acetonitrile.

- Temperature : Room temperature to 70°C.

Example Procedure

- Dissolve 4-methoxyaniline (1.0 equiv) and TEA (2.0 equiv) in DCM.

- Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise.

- Stir at 40°C for 12 hours.

- Isolate via aqueous workup and column chromatography (cyclohexane/ethyl acetate).

- Yield : 70–80%.

Reductive Amination

This method leverages trifluoroacetaldehyde and 4-methoxyaniline in a one-pot reaction.

Procedure

- Combine 4-methoxyaniline, trifluoroacetaldehyde (1.5 equiv), and NaBH₃CN (1.2 equiv) in methanol.

- Stir at room temperature for 24 hours.

- Purify via acid-base extraction.

- Yield : 60–75%.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitro Reduction | High purity, scalable | Requires multi-step synthesis |

| Direct N-Alkylation | Single-step, mild conditions | Limited by alkylating agent availability |

| Reductive Amination | Atom-economical | Lower yields, side-product formation |

Key Considerations

- Catalyst Optimization : Palladium-based systems (e.g., Pd(OAc)₂ with chiral ligands) enhance enantioselectivity in analogous syntheses.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates for alkylation.

- Purification : Chromatography or recrystallization ensures high purity (>95%).

Chemical Reactions Analysis

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

N-trifluoroethylation:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a palladium catalyst, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions that can lead to the development of new derivatives with desired properties. The trifluoroethyl group enhances lipophilicity, making it suitable for use in biological applications and facilitating its passage through biological membranes.

Pharmaceutical Research

The compound is being explored for its potential bioactivity due to the presence of an aromatic amine group and a trifluoroethyl moiety. These characteristics suggest possibilities in medicinal chemistry, particularly for developing new pharmaceuticals. Research indicates that compounds with trifluoromethyl groups often exhibit unique interactions with biological targets, which could lead to novel therapeutic agents .

Potential Therapeutic Uses:

- Enzyme Inhibition: Studies are being conducted to assess its ability to inhibit specific enzymes.

- Receptor Binding: Investigations into how it interacts with various receptors may reveal its potential as a drug candidate.

Material Science

In materials science, this compound shows promise due to its unique electronic properties derived from the combination of the electron-donating methoxy group and the electron-withdrawing trifluoroethyl group. This combination can influence the material's conductivity and functionality, making it a candidate for developing specialty chemicals and advanced materials .

Case Study 1: Synthesis of Novel Antitumor Agents

Research has utilized this compound as a precursor in synthesizing compounds with antitumor activity. The structural modifications enabled by this compound have led to the discovery of several analogs that show promising results in preclinical studies.

Case Study 2: Interaction Studies

Studies focusing on interaction with biological targets have highlighted the compound's potential as a lead structure for drug development. The trifluoroethyl group significantly affects binding affinity and selectivity towards specific proteins involved in disease pathways.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile functionalization possibilities |

| Pharmaceutical Research | Potential bioactivity related to enzyme inhibition and receptor binding | Development of novel therapeutic agents |

| Material Science | Influence on electronic properties and material functionalities | Creation of advanced specialty chemicals |

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Key Properties

Key Observations :

Modifications on the Trifluoroethyl Chain

Table 2: Trifluoroethyl Chain Derivatives

Key Observations :

Physicochemical Properties

Table 3: Solubility and Reactivity

*SNAr: Nucleophilic Aromatic Substitution

Key Observations :

- Methoxy vs. Halogen: Methoxy improves solubility in polar solvents (e.g., ethanol) but reduces LogP compared to halogenated analogs.

- Reactivity Trends : Bromo derivatives are most reactive in cross-coupling reactions due to stronger leaving-group ability .

Biological Activity

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline is an organic compound that presents a unique combination of functional groups, including a methoxy group and a trifluoroethyl substituent. This structural configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₉H₁₀F₃N₁O

- Molecular Weight : 205.18 g/mol

- Structure : The compound features a methoxy group at the para position relative to the amino group on the aromatic ring, with the trifluoroethyl group attached to the nitrogen atom.

Biological Activity Overview

The biological activity of this compound is influenced by its electronic properties due to the presence of both electron-donating and electron-withdrawing groups. The following sections detail specific areas of biological research associated with this compound.

Antimalarial Potential

A study focused on related compounds demonstrated that aniline derivatives can possess antimalarial activity. Specifically, modifications to the aniline structure have led to compounds that show significant potency against Plasmodium falciparum, the malaria-causing parasite. The presence of a methoxy group has been linked to increased bioactivity in these contexts .

Toxicological Considerations

The metabolism of aromatic amines can lead to toxic metabolites. For example, compounds with methoxy substituents can undergo O-demethylation and subsequent oxidation, resulting in potentially harmful byproducts. Understanding these metabolic pathways is crucial for evaluating the safety profile of this compound in therapeutic applications .

Research Findings and Case Studies

- Structure-Activity Relationship (SAR) :

- Metabolism Studies :

- Synergistic Effects :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)aniline | C₉H₈F₃N | Contains trifluoromethyl; used in synthesis |

| N-(Trifluoroethyl)-p-toluidine | C₉H₈F₃N | Methyl group at para position; varied activity |

| 4-Methoxy-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline | C₉H₁₁F₃N | Altered solubility and reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, and how can reaction conditions be tailored to improve yield and purity?

- Methodology :

- Palladium-catalyzed cross-coupling : Utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing the trifluoroethyl group. For example, palladium acetate with ligands like triphenylphosphine can facilitate N-alkylation .

- Solvent optimization : Polar aprotic solvents (e.g., toluene/ethanol/water mixtures) improve solubility and reaction efficiency .

- Purification : Column chromatography (silica gel or C18 reverse-phase) effectively isolates the product from byproducts .

- Critical factors : Catalyst loading (1–5 mol%), temperature (80–110°C), and reaction time (3–24 hours) significantly impact yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- NMR analysis :

- ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; trifluoroethyl -CH₂CF₃ appears as a quartet (δ 3.5–4.0 ppm, J ≈ 10 Hz) .

- ¹⁹F NMR : Distinct triplet for -CF₃ at δ -65 to -70 ppm .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the N-alkylation of 4-methoxy-aniline with 2,2,2-trifluoroethylating agents?

- Side reactions : Over-alkylation or oxidation of the aniline ring.

- Solutions :

- Protecting groups : Temporarily protect the amine with Boc or acetyl groups to prevent undesired N-alkylation .

- Catalyst tuning : Use bulky ligands (e.g., XPhos) to enhance selectivity for mono-alkylation .

- Low-temperature kinetics : Slow addition of trifluoroethylating agents at 0–5°C minimizes poly-alkylation .

Q. How does the electron-withdrawing trifluoroethyl group influence the electronic properties and reactivity of the aniline ring in this compound?

- Electronic effects :

- Reduced basicity : The -CF₃ group decreases amine basicity (pKa ~2–3 vs. ~4.6 for unsubstituted aniline), altering protonation-dependent reactivity .

- Ring activation/para-directing : Methoxy acts as an electron donor, while -CF₃CH₂ withdraws electrons, creating a polarized ring favoring electrophilic substitution at specific positions .

- Computational insights : DFT studies reveal charge redistribution, enhancing hydrogen-bonding potential with biomolecular targets .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key challenges :

- Catalyst cost : Palladium-based catalysts require recycling or replacement with cheaper alternatives (e.g., nickel) .

- Byproduct management : Optimize workup protocols (e.g., liquid-liquid extraction) to remove boronate or halogenated impurities .

- Scale-up data :

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Purity (HPLC) | >98% | >95% |

| Reaction Time | 3 hours | 6–8 hours |

| Data adapted from palladium-mediated coupling protocols . |

Methodological Guidance

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors. The trifluoroethyl group enhances binding via hydrophobic contacts .

- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting the compound’s moderate permeability (LogP ≈ 2.5) and metabolic stability .

Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?

- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations confirm methoxy connectivity to the aromatic ring .

- X-ray crystallography : Resolve structural ambiguities; however, crystalline derivatives may require heavy-atom substitution for diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.